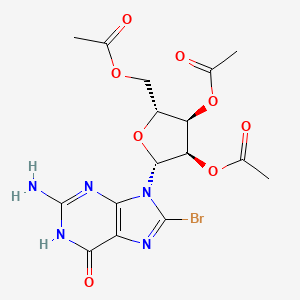

8-Bromoguanosine 2',3',5'-triacetate

説明

8-Bromoguanosine 2',3',5'-triacetate, also known as this compound, is a useful research compound. Its molecular formula is C16H18BrN5O8 and its molecular weight is 488.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine is viral RNA-dependent RNA polymerases . These enzymes are critical for the replication of RNA viruses, making them a key target for antiviral therapies.

Mode of Action

8-Bromo-2’,3’,5’-tri-O-acetylguanosine interacts with its target by integrating into the viral RNA chain during replication . This integration disrupts the normal function of the RNA polymerase, inhibiting the replication of the virus .

Biochemical Pathways

The compound affects the biochemical pathway of viral RNA replication. By inhibiting RNA-dependent RNA polymerases, it disrupts the replication of the viral genome, preventing the production of new virus particles .

Pharmacokinetics

It is known to be soluble in dmso and methanol when heated

Result of Action

The result of the compound’s action is the inhibition of viral replication. This can prevent the spread of the virus within the host organism, helping to control the infection .

Action Environment

The efficacy and stability of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine can be influenced by various environmental factors. For example, the compound is stable at -20°C , suggesting that it may be less effective at higher temperatures. Additionally, the presence of other substances in the environment, such as proteins or other chemicals, could potentially interact with the compound and affect its action.

生物活性

8-Bromoguanosine 2',3',5'-triacetate (8BrGuo) is a brominated derivative of guanosine known for its significant biological activities, particularly in immunology and cancer research. This compound exhibits unique structural properties that influence its interactions with nucleic acids and proteins, leading to various cellular responses. This article explores the biological activity of 8BrGuo, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

8BrGuo is characterized by the substitution of a bromine atom at the C8 position of the guanine base. This modification is crucial for its biological activity, as it allows the compound to adopt a syn conformation, enhancing its interaction with RNA and other biomolecules. The primary mechanisms of action include:

- Intracellular Activation : 8BrGuo enters cells via a carrier-mediated transport system, activating lymphocytes intracellularly rather than through surface receptors. This activation leads to enhanced immune responses, particularly in B cells.

- Inhibition of Tumor Progression : In vitro studies have demonstrated that 8BrGuo suppresses the proliferation and migration of epithelial ovarian cancer (EOC) cells by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. It decreases phosphorylation of EGFR and downstream proteins, thereby reducing cytoplasmic calcium release and protein kinase C (PKC) activity.

Biological Activities

The biological activities of 8BrGuo can be summarized as follows:

-

Immunostimulatory Effects :

- B Cell Activation : Induces polyclonal immunoglobulin synthesis in murine and human lymphocytes.

- T Cell Modulation : Provides signals that enable B cells to respond to T cell-dependent antigens even in the absence of T cells.

- Natural Killer (NK) Cell Activation : Enhances cytotoxic activity in NK cells through interferon production.

-

Antitumor Activity :

- Suppresses EOC cell proliferation and migration by inhibiting key signaling pathways.

- Promotes apoptosis in cancer cells, demonstrating potential as an anticancer agent.

Research Findings and Case Studies

Several studies have investigated the effects of 8BrGuo on various cell types and disease models:

| Study Focus | Findings |

|---|---|

| Immunology | 8BrGuo demonstrated potent adjuvant activity when administered post-antigen exposure in mice, enhancing antibody responses in a dose-dependent manner. |

| Cancer Research | In EOC models, treatment with 8BrGuo resulted in reduced tumor growth and metastasis through modulation of EGFR signaling pathways. |

| Infectious Disease Models | Showed efficacy against Leishmania amazonensis in vitro, indicating potential for treating parasitic infections. |

科学的研究の応用

Overview

8-Bromoguanosine 2',3',5'-triacetate is a chemically modified nucleoside that has garnered attention in various scientific fields, particularly in molecular biology and medicinal chemistry. The compound is characterized by the presence of a bromine atom at the 8-position of the guanine base, along with acetyl groups protecting the hydroxyl groups of the sugar moiety. This modification enhances its utility in synthesizing oligonucleotides and studying nucleic acid interactions.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Chemistry

- Oligonucleotide Synthesis : It serves as a building block for synthesizing modified oligonucleotides, which are crucial for various genetic studies and therapeutic developments. The bromine atom allows for further chemical modifications that can enhance the properties of the resulting oligonucleotides.

Molecular Biology

- Nucleic Acid Interactions : The compound is employed in studies focusing on DNA-protein interactions and RNA folding. Its incorporation into nucleic acid structures can influence their stability and interaction profiles, providing insights into molecular mechanisms .

Medicine

- Therapeutic Oligonucleotides : It plays a significant role in developing antisense oligonucleotides and small interfering RNAs (siRNAs), which are pivotal in gene silencing and therapeutic interventions against various diseases, including cancer and viral infections .

Industry

- Synthetic Gene Production : The compound is utilized in producing synthetic genes and other nucleic acid-based products, which are essential for biotechnology applications, including gene therapy and vaccine development.

Case Study 1: Synthesis and Characterization of Dinucleoside Monophosphates

A study synthesized dinucleoside monophosphates containing 8-bromoguanosine to investigate their structural properties using UV absorption, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy. The results indicated that the brominated residues exhibited unique stacking behaviors, influencing their potential use in therapeutic applications .

| Property | Observation |

|---|---|

| Glycosidic Conformation | Syn conformation noted |

| Base Stacking | Decreased stacking at low concentrations |

| Concentration Impact | Different stacking orders observed |

Case Study 2: In Vitro Activity Against Viral Infections

Research evaluated the efficacy of 8-bromoguanosine derivatives against viral infections in mouse models. The findings highlighted significant increases in survival rates when treated with these compounds prior to viral inoculation, suggesting potential therapeutic applications against specific viral pathogens .

| Compound | Treatment Schedule | LD50 (mg/kg) | Efficacy Observed |

|---|---|---|---|

| AVS5054 | MTD/2 | 150 | Moderate increase in survival |

| AVS5056 | MTD/4 | 200 | Significant increase in survivors |

特性

IUPAC Name |

[3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZCAXCVNVVXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN5O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935621 | |

| Record name | 8-Bromo-2-imino-9-(2,3,5-tri-O-acetylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15717-45-0 | |

| Record name | NSC174056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC79210 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromo-2-imino-9-(2,3,5-tri-O-acetylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromoguanosine 2',3',5'-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。